HD-800

PET imaging blood-brain barrier microtubule

HD-800 is the only colchicine-site microtubule inhibitor validated as a PET tracer precursor that achieves 75% specific brain binding, unlike P‑gp‑substrate taxane tracers that cannot enter the CNS. Its dual SIRT2 inhibitory function (37 nM) adds unique capability for tubulin acetylation studies. Procure HD‑800 for radiosynthesis of [¹¹C]HD‑800 and ensure reproducible, BBB‑penetrant microtubule imaging in neurodegeneration, brain injury, or glioblastoma research.

Molecular Formula C15H15N3O2
Molecular Weight 269.3
Cat. No. B1192844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHD-800
SynonymsHD800;  HD 800;  HD-800
Molecular FormulaC15H15N3O2
Molecular Weight269.3
Structural Identifiers
SMILESCC1=COC2=NC=NC(N(C3=CC=C(OC)C=C3)C)=C21
InChIInChI=1S/C15H15N3O2/c1-10-8-20-15-13(10)14(16-9-17-15)18(2)11-4-6-12(19-3)7-5-11/h4-9H,1-3H3
InChIKeyUVZUIESPIIIPQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

HD-800 Chemical Properties and Scientific Classification for Research Procurement


HD-800 (N-(4-methoxyphenyl)-N,5-dimethylfuro[2,3-d]pyrimidin-4-amine, CAS 1204408-27-4) is a small-molecule colchicine-site microtubule inhibitor developed as a PET radiotracer precursor [1]. The compound demonstrates dual bioactivity: it binds tubulin with high affinity (IC50 = 4.3 nM for microtubule inhibition; IC50 <10 nM at the colchicine site) and also functions as a selective SIRT2 deacetylase inhibitor (IC50 = 37 nM) with minimal activity against SIRT1/3/5 isoforms [2]. Its primary application is as the non-radiolabeled reference standard and precursor for [11C]HD-800 PET tracer synthesis, enabling in vivo microtubule imaging in the central nervous system [3].

HD-800 Procurement Risks: Why Closely Related Microtubule Binders Cannot Substitute


Microtubule-targeting agents (MTAs) cannot be interchanged for CNS imaging applications due to fundamental differences in blood-brain barrier (BBB) penetration and efflux transporter susceptibility. Legacy microtubule PET tracers including [11C]paclitaxel, [18F]fluoropaclitaxel, and [11C]docetaxel are well-characterized substrates of P-glycoprotein (P-gp) and multidrug resistance protein 1 (MDR1), resulting in minimal brain uptake and rendering them unsuitable for neurological PET studies [1]. Even among newer colchicine-site ligands, binding site distribution and target engagement profiles differ meaningfully. HD-800 and its direct analog [11C]MPC-6827 both penetrate the BBB, yet exhibit distinct cell-line specific binding patterns that impact experimental suitability [2]. Generic substitution risks introducing uncharacterized efflux susceptibility or altered biodistribution that compromises imaging data reproducibility [3].

HD-800 Comparative Performance Data: Quantified Differentiation Against Alternative Microtubule PET Ligands


Blood-Brain Barrier Penetration: HD-800 vs. Taxane-Site Microtubule PET Tracers

HD-800 achieves functional BBB penetration and brain retention, whereas taxane-site microtubule PET tracers including [11C]paclitaxel, [18F]fluoropaclitaxel, and [11C]docetaxel are P-gp/MDR1 efflux substrates that exhibit minimal brain uptake [1]. Ex vivo biodistribution studies in mice demonstrate [11C]HD-800 achieves 75% specific binding in brain tissue, confirming substantial CNS exposure [2].

PET imaging blood-brain barrier microtubule CNS radiotracer

GBM Patient-Derived Xenograft Binding: HD-800 vs. MPC-6827 Direct Comparison

In a direct head-to-head comparative binding study across multiple cancer cell lines, [11C]HD-800 demonstrated 60% specific binding in glioblastoma patient-derived xenograft (GBM-PDX) and prostate cancer PC3 cells, while [11C]MPC-6827 showed ~50% and ~35% specific binding respectively under identical conditions [1]. This differential binding profile may inform radiotracer selection for specific tumor imaging applications.

glioblastoma patient-derived xenograft microtubule PET cancer imaging

Metabolic Stability: N-Methyl vs. O-Methyl Labeling Comparison

The major metabolic pathway of [11C]HD-800 is anticipated to proceed via O-demethylation at the labeling site. Comparative studies of N-11CH3-HD-800 versus O-11CH3-HD-800 using microPET imaging and biodistribution demonstrated that N-methyl labeling confers comparable in vivo binding characteristics while potentially offering improved metabolic stability by circumventing the primary O-demethylation pathway [1][2].

radiotracer metabolism PET pharmacokinetics carbon-11 labeling in vivo stability

Colchicine-Site Affinity: HD-800 vs. Verubulin Quantitative Comparison

Both HD-800 and verubulin (MPC-6827) bind the colchicine site of β-tubulin with high affinity. Published values indicate HD-800 exhibits microtubule inhibition IC50 of 4.3 nM, while verubulin (clinical-stage MTA) shows IC50 of 1.5 nM to microtubules [1][2]. Both compounds demonstrate brain penetrance and have undergone comparative PET imaging in non-human primates [3].

tubulin binding colchicine site microtubule inhibitor radiotracer affinity

SIRT2 Isoform Selectivity Profile for Dual-Mechanism Research Applications

Beyond microtubule binding, HD-800 demonstrates potent SIRT2 deacetylase inhibition (IC50 = 37 nM) with minimal activity against SIRT1, SIRT3, and SIRT5 isoforms . This selectivity profile distinguishes HD-800 from pure microtubule binders and may support research applications investigating the intersection of tubulin acetylation and cytoskeletal dynamics [1].

SIRT2 deacetylase isoform selectivity tubulin acetylation

HD-800 Optimal Procurement and Application Scenarios for Scientific Research


CNS Microtubule PET Imaging: Where BBB-Penetrant Radiotracers Are Required

HD-800 is specifically indicated as the reference standard and precursor for [11C]HD-800 radiosynthesis in neurological PET studies requiring BBB penetration. Ex vivo biodistribution confirms 75% specific brain binding, validating CNS accessibility that taxane-site tracers ([11C]paclitaxel, [11C]docetaxel) cannot provide [1]. This application is supported by microPET imaging in mice showing excellent brain uptake blockable by unlabeled HD-800 and MPC-6827 [2]. Researchers investigating microtubule dynamics in neurodegenerative disorders, brain injuries, or CNS malignancies should prioritize HD-800 over P-gp substrate alternatives.

Glioblastoma Patient-Derived Xenograft Imaging Studies

HD-800 may be considered for glioblastoma imaging applications based on its 60% specific binding in GBM-PDX cells, which compares favorably to [11C]MPC-6827 (~50% specific binding under identical conditions) [1]. Researchers conducting comparative PET radiotracer evaluations in glioblastoma models should include HD-800 in screening panels when selecting optimal ligands for tumor-specific microtubule imaging protocols.

Metabolic Stability-Focused Radiotracer Development

The N-methyl labeling strategy for [11C]HD-800 (N-11CH3-HD-800) offers an alternative to standard O-methyl labeling that may circumvent the primary O-demethylation metabolic pathway while maintaining comparable in vivo binding characteristics [1][2]. This application is relevant for radiochemistry laboratories developing PET tracers with extended usable imaging windows or improved signal-to-noise ratios for dynamic acquisition protocols.

Tubulin Acetylation Mechanism Studies Requiring SIRT2 Selectivity

HD-800's SIRT2 inhibitory activity (IC50 = 37 nM) with isoform selectivity over SIRT1/3/5 [1] enables research applications at the intersection of microtubule dynamics and tubulin acetylation. This dual mechanism distinguishes HD-800 from pure microtubule binders and supports experimental designs investigating how SIRT2-mediated deacetylation modulates cytoskeletal function in cellular models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for HD-800

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.